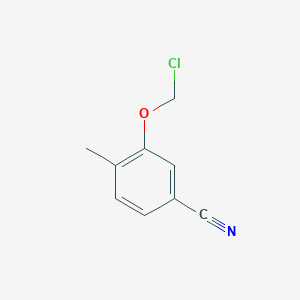
3-(Chloromethoxy)-4-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethoxy)-4-methylbenzonitrile is an organic compound that features a benzene ring substituted with a chloromethoxy group at the third position, a methyl group at the fourth position, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethoxy)-4-methylbenzonitrile typically involves the chloromethylation of 4-methylbenzonitrile. One common method includes the reaction of 4-methylbenzonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethoxy)-4-methylbenzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic substitution: Products like 3-(Azidomethoxy)-4-methylbenzonitrile or 3-(Thiocyano-methoxy)-4-methylbenzonitrile.
Oxidation: Products like 3-(Chloromethoxy)-4-methylbenzoic acid or 3-(Chloromethoxy)-4-methylbenzaldehyde.
Reduction: Products like 3-(Chloromethoxy)-4-methylbenzylamine.
Applications De Recherche Scientifique
3-(Chloromethoxy)-4-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Chloromethoxy)-4-methylbenzonitrile depends on its specific application. In general, the compound may interact with biological targets through its functional groups. For example, the nitrile group can form hydrogen bonds with enzymes or receptors, while the chloromethoxy group can undergo metabolic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methoxymethoxy)-4-methylbenzonitrile: Similar structure but with a methoxymethoxy group instead of a chloromethoxy group.
3-(Chloromethoxy)-4-ethylbenzonitrile: Similar structure but with an ethyl group instead of a methyl group.
4-Methylbenzonitrile: Lacks the chloromethoxy group.
Uniqueness
3-(Chloromethoxy)-4-methylbenzonitrile is unique due to the presence of both the chloromethoxy and nitrile groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C9H8ClNO |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
3-(chloromethoxy)-4-methylbenzonitrile |
InChI |
InChI=1S/C9H8ClNO/c1-7-2-3-8(5-11)4-9(7)12-6-10/h2-4H,6H2,1H3 |
Clé InChI |
GDHCXWPVGMPLOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C#N)OCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B13189008.png)
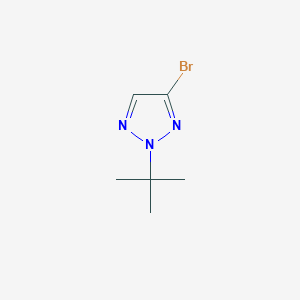
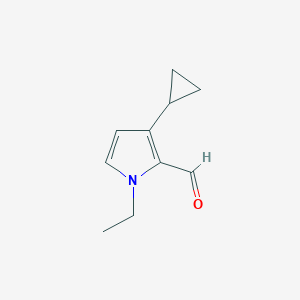
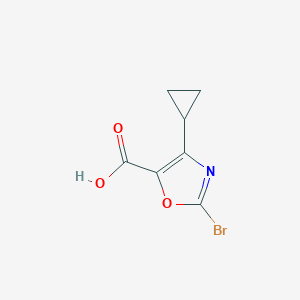
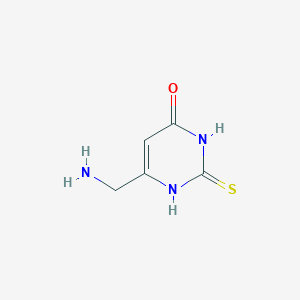
![2-[1-(Aminomethyl)-3-methylcyclopentyl]propan-2-OL](/img/structure/B13189020.png)
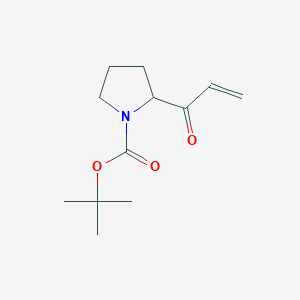
![4-[(2-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13189024.png)
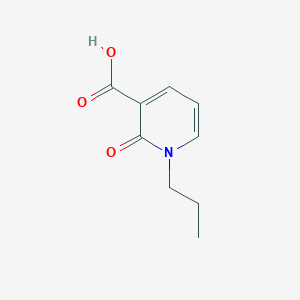
![4-[(3,5-Dimethylbenzoyl)amino]butanoic acid](/img/structure/B13189060.png)
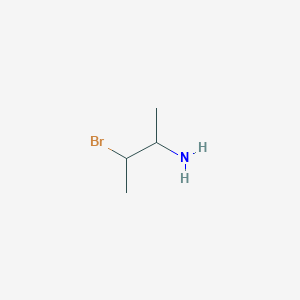
![4H,5H-[1,2]oxazolo[4,3-c]quinolin-3-amine](/img/structure/B13189072.png)

![1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B13189085.png)
